molecular formula C22H31N3O7 B3049553 4-(4-((Benzyloxy)carbonyl)-1,4-diazepan-1-yl)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid CAS No. 2102408-51-3

4-(4-((Benzyloxy)carbonyl)-1,4-diazepan-1-yl)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid

Katalognummer: B3049553
CAS-Nummer: 2102408-51-3
Molekulargewicht: 449.5
InChI-Schlüssel: HYXPKCRMIHAYBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a 1,4-diazepane ring (a seven-membered heterocycle with two nitrogen atoms) substituted with a benzyloxycarbonyl (Cbz) group at the 4-position. The 3-position of the diazepane is functionalized with a tert-butoxycarbonyl (Boc)-protected amine, while the 4-oxobutanoic acid moiety provides a carboxylic acid terminus. This structure suggests applications in peptide synthesis, where dual protection (Cbz and Boc) allows orthogonal deprotection strategies.

Eigenschaften

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-(4-phenylmethoxycarbonyl-1,4-diazepan-1-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O7/c1-22(2,3)32-20(29)23-17(14-18(26)27)19(28)24-10-7-11-25(13-12-24)21(30)31-15-16-8-5-4-6-9-16/h4-6,8-9,17H,7,10-15H2,1-3H3,(H,23,29)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXPKCRMIHAYBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)N1CCCN(CC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501106111
Record name 1H-1,4-Diazepine-1-butanoic acid, β-[[(1,1-dimethylethoxy)carbonyl]amino]hexahydro-γ-oxo-4-[(phenylmethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501106111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2102408-51-3
Record name 1H-1,4-Diazepine-1-butanoic acid, β-[[(1,1-dimethylethoxy)carbonyl]amino]hexahydro-γ-oxo-4-[(phenylmethoxy)carbonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2102408-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,4-Diazepine-1-butanoic acid, β-[[(1,1-dimethylethoxy)carbonyl]amino]hexahydro-γ-oxo-4-[(phenylmethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501106111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

4-(4-((Benzyloxy)carbonyl)-1,4-diazepan-1-yl)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a diazepane ring and multiple functional groups, enhances its reactivity and biological activity. This article aims to explore the biological activity of this compound, focusing on its synthesis, reactivity, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of the compound is C22H31N3O7, with a molecular weight of approximately 431.50 g/mol. The structure features several key functional groups:

  • Benzyloxycarbonyl group : Enhances solubility and reactivity.
  • Tert-butoxycarbonyl group : Provides stability and protection for amine functionalities.
  • Carboxylic acid group : Facilitates nucleophilic reactions and potential esterifications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Formation of the diazepane ring : Utilizing appropriate precursors to construct the diazepane framework.
  • Introduction of carbonyl groups : Through acylation reactions involving benzyloxy and tert-butoxy groups.
  • Final functionalization : To achieve the desired biological activity.

The compound exhibits significant reactivity due to its functional groups, allowing it to participate in various biochemical pathways. The carbonyl functionalities are particularly noteworthy for their ability to undergo nucleophilic addition reactions, which can lead to the formation of biologically active derivatives.

Case Studies

Several studies have investigated the biological activity of compounds structurally related to 4-(4-((Benzyloxy)carbonyl)-1,4-diazepan-1-yl)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid:

  • Inhibition Studies : Research has shown that similar compounds can act as inhibitors for specific enzymes involved in metabolic pathways. For example, a related compound demonstrated inhibitory effects on ornithine decarboxylase, an enzyme critical in polyamine biosynthesis .
  • Antidiabetic Activity : Some derivatives have been reported to exhibit antidiabetic properties by acting as agonists for glucagon-like peptide 1 receptors (GLP-1R), which play a crucial role in glucose metabolism .
  • Antinociceptive Effects : Certain analogs have shown promise as antinociceptive agents, indicating potential applications in pain management therapies .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructure FeaturesNotable Activities
4-(Benzyloxy)-2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoic acidSimilar carbonyl and benzyloxy groupsPotential for similar biological activity
4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acidLacks tert-butoxycarbonyl group; simpler structureUsed in proteomics research
(S)-(−)-6-{[(tert-butoxycarbonyl)amino]oxy}-2-{[(9H-fluoren-9-ylmethoxy)-carbonyl]amino}hexanoic acidContains additional hydroxymethyl groupInvestigated for peptide synthesis

Vergleich Mit ähnlichen Verbindungen

Comparative Data Table

Compound Core Structure Protection Groups Molecular Weight (g/mol) Key Applications
Target Compound 1,4-Diazepane Cbz, Boc ~450 (estimated) Peptide synthesis, drug discovery
N-ethyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamide Benzo[1,2,3]triazinone None 300–350 Kinase inhibition
tert-Butyl (4-((4-(benzo[d]oxazol-2-ylamino)phenyl)amino)-4-oxobutyl) carbamate Benzo[d]oxazole Boc ~400 Anti-inflammatory agents
4-((tert-butoxycarbonyl)amino)butanoic acid Linear butanoic acid Boc ~200–250 Peptide intermediates
4-(Dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid Dibenzoazocine None 307.34 CNS drug candidates

Research Findings and Implications

  • Dual Protection Strategy : The target compound’s Cbz and Boc groups enable sequential deprotection, advantageous in multi-step syntheses compared to single-protected analogs .
  • Diazepane vs. Heterocycles: The diazepane’s flexibility may improve binding to conformational epitopes, whereas rigid cores (triazinone, benzooxazole) favor target-specific interactions .
  • Metabolic Considerations : Higher molecular weight and complexity may reduce bioavailability compared to simpler Boc-protected acids , but enhance target specificity.

Q & A

Basic Research Questions

Q. What are the optimal protective group strategies for synthesizing the amine and carboxylic acid functionalities in this compound?

  • Methodology : The tert-butoxycarbonyl (Boc) group is recommended for amine protection due to its stability under basic conditions and ease of removal with acidic reagents (e.g., TFA). The benzyloxycarbonyl (Cbz) group is suitable for carboxylic acid protection, as it can be cleaved via catalytic hydrogenation. Monitor reaction progress using TLC and confirm deprotection via LC-MS or 1^1H NMR .

Q. How can residual solvents (e.g., methanol) be minimized during synthesis of the oxobutanoic acid moiety?

  • Methodology : After synthesis, employ azeotropic distillation with dry toluene or dichloromethane to remove methanol. Verify dryness using 1^1H NMR (e.g., absence of the methanol peak at δ 3.34 ppm) and Karl Fischer titration. Residual solvents can lead to side reactions in subsequent steps .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

  • Methodology :

  • NMR Spectroscopy : Confirm regiochemistry and functional group integrity (e.g., Boc and Cbz signals at δ 1.4 ppm for tert-butyl and δ 5.1 ppm for benzyloxy groups).
  • HPLC : Assess purity (>95% by area under the curve) using a C18 column and acetonitrile/water gradient.
  • HRMS : Verify molecular weight (expected [M+H]+^+ = 682.59) .

Advanced Research Questions

Q. How can racemization be minimized during coupling of the diazepane moiety to the oxobutanoic acid backbone?

  • Methodology : Use coupling reagents like HATU or DCC with additives (e.g., HOAt) to reduce racemization. Maintain low temperatures (0–4°C) during activation and monitor enantiomeric purity via chiral HPLC. Optimize reaction time to balance yield and stereochemical integrity .

Q. How should researchers resolve discrepancies between HPLC purity data and NMR spectroscopic results?

  • Methodology :

  • HPLC-MS : Identify co-eluting impurities with similar retention times but distinct mass-to-charge ratios.
  • 2D NMR (e.g., HSQC, COSY) : Detect hidden impurities or diastereomers not resolved by HPLC.
  • Spiking Experiments : Add authentic standards to confirm peak assignments .

Q. What experimental designs are suitable for assessing the compound’s stability under physiological conditions?

  • Methodology :

  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C and analyze degradation via HPLC at intervals (0, 24, 48 hrs).
  • Thermal Stability : Use accelerated stability studies (40–60°C) to model long-term storage.
  • Light Sensitivity : Expose to UV-Vis light and monitor photodegradation products .

Q. How can environmental persistence and ecotoxicological impacts of this compound be evaluated?

  • Methodology :

  • Biodegradation Assays : Use OECD 301 guidelines with activated sludge to measure half-life in aqueous systems.
  • Ecotoxicology : Perform acute toxicity tests on Daphnia magna or algae, reporting EC50_{50} values.
  • QSAR Modeling : Predict bioaccumulation potential using logP and molecular weight .

Notes

  • All methodologies align with peer-reviewed protocols for synthetic and analytical chemistry.
  • Advanced questions emphasize interdisciplinary approaches (e.g., combining synthetic chemistry with environmental science).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-((Benzyloxy)carbonyl)-1,4-diazepan-1-yl)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
4-(4-((Benzyloxy)carbonyl)-1,4-diazepan-1-yl)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.